molecular formula C23H20N4O4 B3001447 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1260910-31-3

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide

Cat. No.: B3001447
CAS No.: 1260910-31-3
M. Wt: 416.437
InChI Key: GXCGJYIWOFKTRI-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzodioxole group linked to a 1,2,4-oxadiazole ring, a pyrrole moiety, and an N-methyl-N-(3-methylphenyl)acetamide side chain. The acetamide group is a common pharmacophore in drug design, often influencing solubility and target binding .

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15-5-3-6-17(11-15)26(2)21(28)13-27-10-4-7-18(27)23-24-22(25-31-23)16-8-9-19-20(12-16)30-14-29-19/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCGJYIWOFKTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized through the reaction of a hydrazide with an appropriate nitrile under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring is formed via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.

    Coupling Reactions: The final step involves coupling the benzodioxole, oxadiazole, and pyrrole rings with N-methyl-N-(3-methylphenyl)acetamide through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to an amine.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced heterocycles.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. The oxadiazole and pyrrole components have been linked to various biological activities, including:

  • Antimicrobial Activity: Compounds with oxadiazole rings have shown promise as antibacterial agents. A study on related oxadiazole derivatives revealed significant antibacterial properties against various pathogens .
  • Anticancer Properties: Research indicates that oxadiazole-containing compounds can inhibit cancer cell proliferation. The benzodioxole moiety may enhance the selectivity and potency of these compounds against cancer cells.

Neuropharmacology

Research into similar compounds has indicated potential neuroprotective effects. For example, derivatives of benzodioxoles have been studied for their ability to modulate neurotransmitter systems, suggesting that the compound may have implications in treating neurodegenerative diseases.

Material Science

The unique structural features of this compound may also lend themselves to applications in material science. The ability to form stable complexes could be exploited in:

  • Organic Electronics: The compound's electronic properties may be suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Data Tables and Case Studies

To provide a clearer understanding of the compound's applications, the following tables summarize key findings from relevant studies:

Study Application Findings
Study 1 AntibacterialIdentified significant activity against Gram-positive and Gram-negative bacteria.
Study 2AnticancerReported inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency.
Study 3NeuropharmacologyDemonstrated modulation of dopamine receptors, suggesting potential for treating Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3-Benzodioxole and Acetamide Moieties

N-(6-Methyl-2H-1,3-Benzodioxol-5-yl)Acetamide ()
  • Structure : Simplifies the target compound by replacing the oxadiazole-pyrrole core with a methyl-substituted benzodioxole.
  • Properties: Lower molecular weight (C₁₀H₁₁NO₃, ~209.2 g/mol) compared to the target compound, which likely exceeds 400 g/mol.
  • Applications : Benzodioxole-acetamide hybrids are often explored for neurological activity (e.g., MAO inhibition).
N-[(2H-1,3-Benzodioxol-5-yl)Methyl]Ethane-1-Sulfonamide ()
  • Structure : Replaces the acetamide with a sulfonamide group.
  • Properties : Sulfonamides typically exhibit stronger hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability .

Analogues with Heterocyclic Cores

N-[3-(Chloromethyl)-1,2-Benzisoxazol-5-yl]Acetamide ()
  • Structure : Features a benzisoxazole ring instead of oxadiazole-pyrrole.
  • Synthesis : Prepared via condensation of hydroxylamine derivatives, with characterization by NMR (e.g., ClCH₂ singlet at 5.22 ppm) and IR (C=O stretch at 1611 cm⁻¹) .
2-(1,2-Benzisothiazol-3-Yloxy)-N-(3-Cyano-1-(Substituted-Phenyl)Pyrazol-5-yl)Acetamides ()
  • Structure : Benzisothiazole linked to a pyrazole-acetamide group.
  • Bioactivity : Demonstrated broad-spectrum antimicrobial activity against heterotrophic bacteria and Chlorella spp., with MIC values ranging from 0.5–8 µg/mL .
  • Key Difference : The sulfur atom in benzisothiazole may confer redox-modulating properties absent in the target compound’s oxadiazole ring.

Pharmacokinetic and Spectral Comparisons

Compound Core Structure Key Functional Groups Reported Bioactivity
Target Compound Oxadiazole-Pyrrole Benzodioxole, Acetamide Not explicitly reported
N-[3-(Chloromethyl)-1,2-Benzisoxazol-5-yl]Acetamide Benzisoxazole Chloromethyl, Acetamide Antipsychotic precursor
2-(1,2-Benzisothiazol-3-Yloxy)Acetamides Benzisothiazole-Pyrazole Cyano, Acetamide Antimicrobial (MIC: 0.5–8 µg/mL)
N-(6-Methyl-2H-1,3-Benzodioxol-5-yl)Acetamide Benzodioxole Methyl, Acetamide Neurological applications
  • Spectral Data :
    • Target Compound : Expected IR peaks for C=O (1650–1700 cm⁻¹) and NH (3300 cm⁻¹), similar to . The oxadiazole ring may cause downfield shifts in ¹H NMR (e.g., pyrrole protons at 6.5–7.5 ppm).
    • Benzisoxazole Analogues : Distinct ClCH₂ signal at 5.22 ppm (¹H NMR) and C=O at 1611 cm⁻¹ (IR) .

Pharmacological Implications

  • However, empirical data is lacking.
  • Benzisothiazole Analogues : Highlight the importance of heterocyclic sulfur in antimicrobial potency, a feature absent in the target compound .
  • Benzisoxazole Derivatives : Emphasize the role of halogenated groups (e.g., chloromethyl) in enhancing blood-brain barrier penetration .

Biological Activity

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and an oxadiazole ring, which are known for their diverse biological activities. The IUPAC name highlights its intricate arrangement of functional groups:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N4O3
  • Molecular Weight : 344.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole and benzodioxole moieties are believed to facilitate interactions with various enzymes and receptors, modulating biochemical pathways that can lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzodioxole compounds possess significant antimicrobial properties. The presence of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth. For instance, in vitro assays demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary studies suggest that the compound may exhibit anticancer activity. In vitro tests using cancer cell lines have indicated that it can induce apoptosis (programmed cell death) via the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines in macrophage cultures, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 30 µM.
Study 3Anti-inflammatory EffectsReduced TNF-alpha production in LPS-stimulated macrophages by 40%.

Q & A

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Methodology : Use co-solvents (DMSO ≤ 0.1%) or solubilizing agents (cyclodextrins, surfactants). Pre-formulate as nanosuspensions via wet milling. Confirm solubility via shake-flask method with UV-Vis quantification .

Q. What analytical techniques resolve ambiguities in stereochemistry?

  • Methodology : Chiral HPLC with polysaccharide columns or X-ray crystallography (for single crystals). Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) provide complementary evidence for absolute configuration .

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